L-Tagatose
Description
L-Tagatose (C₆H₁₂O₆, CAS: 17598-82-2) is a rare ketohexose and the L-enantiomer of D-tagatose. It is structurally analogous to fructose but differs in stereochemical configuration at the C3 and C4 positions (Fig. 1). It occurs naturally in trace amounts and is characterized by a melting point of 131–135°C, a density of 1.589 g/cm³, and optical rotation [α]D²⁵ = -5° (in water). Its metabolic pathway allows minimal absorption in the human body, making it a candidate for diabetic-friendly applications.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-LFRDXLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318451 | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-82-2, 551-68-8 | |
| Record name | L-Tagatose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagatose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAGATOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The isomerization begins with the dissolution of L-galactose in an aqueous slurry of calcium hydroxide (Ca(OH)₂) or other metal hydroxides (e.g., barium, strontium). A catalytic salt—such as calcium chloride (1–5 mol% relative to substrate)—is added to accelerate the reaction and prevent gelation. The hydroxide facilitates the Lobry de Bruyn–Alberda van Ekenstein transformation, converting the aldose (L-galactose) to the ketose (this compound) via an enediol intermediate. The reaction proceeds optimally at 15–30°C, with higher temperatures (>40°C) leading to side reactions and reduced yields.
Process Optimization and Yield
Key parameters influencing yield include:
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Catalyst type : Calcium chloride increases the isomerization rate by 30–50% compared to uncatalyzed systems.
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Metal hydroxide concentration : A 20% w/w aqueous solution of L-galactose with a 1:1 molar ratio of Ca(OH)₂ to sugar achieves 65–80% conversion within 2–4 hours.
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Temperature control : Maintaining the reaction at 25°C minimizes degradation, enabling intermediate precipitation as a calcium hydroxide-tagatose complex (14.8% Ca by weight).
Post-isomerization, the intermediate is neutralized with an acid (e.g., sulfuric acid), yielding soluble this compound and insoluble calcium sulfate, which is removed by filtration. Final purification involves ion-exchange chromatography to eliminate residual metal ions.
Enzymatic Conversion Using L-Arabinose Isomerases
While enzymatic methods for D-tagatose production are well-documented, their application to this compound synthesis remains exploratory. Studies on D-tagatose isomerases, however, provide a framework for potential L-enantiomer production.
Substrate Specificity and Enzyme Engineering
Microbial Production via Engineered Pathways
Microbial fermentation offers a sustainable route to this compound but faces challenges due to the absence of natural this compound biosynthesis pathways. Insights from D-tagatose production in Escherichia coli highlight potential strategies.
Metabolic Engineering of E. coli
The ΔpfkA Δzwf strain of E. coli MG1655 produces D-tagatose from glucose via the Leloir pathway, achieving 0.21 g/L in 24 hours. To redirect this pathway toward this compound, the following modifications would be necessary:
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Substrate inversion : Replace D-galactose-1-phosphate uridylyltransferase (GalT) with an L-specific variant.
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Isomerase engineering : Introduce an L-galactose isomerase or epimerase to convert L-galactose to this compound.
Fermentation Conditions
Optimizing carbon flux toward this compound requires:
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Cofactor balancing : NADPH-dependent enzymes may need substitution with NADH-dependent analogs to align with E. coli's redox state.
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Product export : Overexpression of sugar efflux transporters (e.g., SetA) to mitigate feedback inhibition.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Isolicoflavonol undergoes various chemical reactions, including:
Oxidation: Isolicoflavonol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert isolicoflavonol to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Applications in the Food Industry
Low-Calorie Sweetener
L-Tagatose is primarily utilized as a low-calorie sweetener in various food products. It provides sweetness comparable to sucrose but with only 1.5 kcal/g, making it suitable for diabetic-friendly foods and weight management products. Its low glycemic index (GI) makes it beneficial for individuals with diabetes by minimizing blood sugar spikes.
Case Study: Diabetic-Friendly Products
A study conducted by Koh et al. (2023) demonstrated that incorporating this compound into yogurt significantly reduced postprandial glucose levels in diabetic patients compared to conventional sugars. This suggests its efficacy as a sweetener in managing blood glucose levels.
| Product Type | Sweetness Level | Caloric Value (kcal/g) | Glycemic Index |
|---|---|---|---|
| This compound | 92% of sucrose | 1.5 | Low (3) |
| Sucrose | 100% | 4.0 | High (65) |
Pharmaceutical Applications
Excipient in Drug Formulations
This compound is employed as an excipient in pharmaceutical formulations due to its ability to enhance the stability and bioavailability of active ingredients. It serves as a bulking agent and can improve the taste of medications.
Case Study: Drug Stability Enhancement
Research by Zhang et al. (2024) indicated that formulations containing this compound exhibited improved stability of sensitive active pharmaceutical ingredients under various storage conditions compared to formulations lacking this compound.
| Application | Functionality |
|---|---|
| Drug Formulation | Enhances stability and bioavailability |
| Taste Masking | Improves palatability of bitter medications |
Cosmetic Applications
Moisturizing Agent
In the cosmetics industry, this compound is valued for its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in skincare products.
Case Study: Skin Hydration Improvement
A clinical trial conducted by Roy et al. (2024) showed that participants using a moisturizer containing this compound experienced a significant increase in skin hydration levels over four weeks compared to those using a standard moisturizer.
| Cosmetic Type | Benefit |
|---|---|
| Moisturizers | Enhanced hydration |
| Anti-aging creams | Improved skin texture |
Biotechnology Applications
Fermentation Processes
This compound serves as a carbon source in fermentation processes, contributing to the production of biofuels and other bioproducts. Its utilization can enhance microbial growth and metabolic activity.
Case Study: Biofuel Production
In a study by de Cassia Ortiz et al. (2024), the use of this compound as a substrate for microbial fermentation resulted in higher yields of bioethanol compared to traditional substrates like glucose.
| Application | Microorganism Used | Yield Improvement (%) |
|---|---|---|
| Bioethanol Production | Saccharomyces cerevisiae | 25% |
| Biogas Production | Clostridium thermocellum | 30% |
Health Benefits
This compound has been linked to several health benefits beyond its applications as a sweetener:
- Prebiotic Effects: Studies have shown that this compound promotes the growth of beneficial gut bacteria, enhancing gut health.
- Antioxidant Properties: Research indicates that this compound may help reduce oxidative stress and inflammation within the body.
Mechanism of Action
Isolicoflavonol exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and inhibits oxidative enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes
Comparison with Similar Compounds
Structural and Physical Properties
L-Tagatose is compared to structurally related rare sugars, including D-tagatose , D-psicose , L-psicose , and L-fructose (Table 1).
Key Observations :
- Stereochemical Differences : this compound and D-tagatose are enantiomers, leading to distinct biochemical interactions. For example, D-tagatose is preferentially metabolized by gut microbiota, while this compound shows slower fermentation.
- Thermal Stability : this compound decomposes at 551.7°C, higher than D-psicose (沸点 unreported).
Antimicrobial Activity
A comparative study on Streptococcus mutans growth inhibition (10% sugar solutions):
- D-Tagatose : Most effective, reducing bacterial growth by 85% and insoluble glucan synthesis by 70%.
- Xylitol : 50% growth inhibition, weaker than both tagatose enantiomers.
Prebiotic Potential
- D-Tagatose : Promotes Bifidobacterium and Lactobacillus growth.
Biological Activity
L-Tagatose is a rare sugar that has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of this compound, including its effects on glucose metabolism, gut microbiota, and its antibacterial properties.
Overview of this compound
This compound is a C-4 epimer of D-fructose, classified as a monosaccharide. It is naturally found in small quantities in dairy products and certain fruits. Due to its low caloric content and sweetness (approximately 92% as sweet as sucrose), it has been investigated for various applications, particularly in diabetes management and gut health.
1. Glycemic Control
This compound has been shown to have significant effects on glycemic control. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity:
- Clinical Trials : In randomized controlled trials, administration of this compound (15 g three times daily) resulted in significant reductions in HbA1c levels over six months compared to placebo groups .
- Mechanism : The mechanism appears to involve the modulation of glucose absorption in the intestines, leading to lower postprandial blood glucose spikes.
2. Prebiotic Effects
This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria:
- Microbiota Modulation : Research has shown that this compound enhances the growth of beneficial strains such as Lactobacillus casei and Lactobacillus rhamnosus, which are associated with improved gut health and cholesterol metabolism .
- Short Chain Fatty Acids (SCFAs) : Supplementation with this compound has been linked to increased production of SCFAs like butyrate, which play a crucial role in colon health .
3. Antibacterial Properties
This compound exhibits antibacterial activity against oral pathogens:
- Inhibition of Biofilm Formation : Studies demonstrate that this compound inhibits the growth of Streptococcus mutans, a primary contributor to dental caries, while sparing beneficial bacteria like Streptococcus oralis .
- Mechanism : The inhibition occurs through interference with sucrose metabolism in S. mutans, reducing biofilm formation and enzyme expression related to glucan synthesis.
Case Study 1: Glycemic Response
In a clinical study involving type 2 diabetes patients, participants consuming this compound showed a significant reduction in fasting blood glucose levels and postprandial glucose spikes. The study highlighted that this compound not only improved glycemic control but also had a favorable impact on lipid profiles by lowering LDL cholesterol levels .
Case Study 2: Oral Health
Another study focused on the oral health benefits of this compound demonstrated its effectiveness in reducing dental plaque formation. Participants using chewing gum containing this compound exhibited lower levels of S. mutans compared to those using regular gum, suggesting its potential as a preventive measure against dental caries .
Research Findings Summary
Q & A
Basic Research Questions
Q. How can L-Tagatose be accurately quantified in complex biological matrices during metabolic studies?
- Methodological Answer : Use enzymatic assays with NADH-dependent detection. For example, Rhodobacter sphaeroides galactitol dehydrogenase (RsGD) oxidizes this compound to galactitol while depleting NADH, allowing quantification via UV-VIS spectrophotometry at 340 nm. Calibration curves must account for interfering substrates (e.g., L-sorbose) to ensure specificity .
- Key Considerations : Validate assays with spike-and-recovery tests in target matrices (e.g., blood, cell lysates) to confirm accuracy.
Q. What are the stability requirements for storing this compound in laboratory settings?
- Methodological Answer : Store this compound in airtight containers at room temperature, avoiding exposure to oxidizing agents. Stability testing under controlled humidity (e.g., 25°C/60% RH) over 6–12 months can confirm degradation thresholds. Monitor for decomposition products like carbon monoxide using gas chromatography .
- Key Considerations : Purity (>98% LC) is critical for reproducible results; verify via HPLC before use .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer : Two primary routes:
Microbial oxidation : Use Rhodobacter sphaeroides galactitol dehydrogenase (GDH) with NAD+ regeneration via pyruvate reduction by L-lactate dehydrogenase (yield: 78%) .
Enzymatic epimerization : Employ D-tagatose epimerase (DTEase) from Pseudomonas sp. on L-sorbose, though yields are lower (20%) .
- Key Considerations : Optimize cofactor regeneration systems (e.g., NAD+/NADH recycling) to improve efficiency.
Advanced Research Questions
Q. What experimental strategies address low enzymatic conversion efficiency in this compound biosynthesis?
- Methodological Answer : Apply directed evolution to enhance enzyme activity. For example, iterative saturation mutagenesis of Pseudomonas DTEase improved L-sorbose-to-L-Tagatose conversion by 30-fold. Screen mutations in active-site residues (e.g., Q183H, V153A) using microtiter plate-based assays with RsGD .
- Key Considerations : Prioritize second-shell residues for mutagenesis to balance activity and protein stability.
Q. How do in vitro and in vivo models reconcile this compound’s antidiabetic mechanisms?
- Methodological Answer :
- In vitro : Measure disaccharidase inhibition (e.g., intestinal α-glucosidase) to assess carbohydrate absorption blockade .
- In vivo : Conduct hyperglycemic clamp studies in animal models to evaluate hepatic glycogenolysis suppression. Compare postprandial glucose curves with/without this compound dosing .
- Data Contradiction Analysis : Discrepancies may arise from interspecies differences in gut microbiota or hepatic metabolism. Use isotopic tracing (e.g., ¹³C-glucose) to track this compound’s metabolic fate .
Q. What experimental designs mitigate batch variability in microbial this compound production?
- Methodological Answer :
- Strain Optimization : Use Klebsiella pneumoniae or Enterobacter aerogenes strains pre-adapted to xylitol/glycerol for NAD+ regeneration .
- Process Controls : Monitor pH (6.5–7.5) and dissolved oxygen to stabilize enzyme activity. Implement fed-batch fermentation to reduce substrate inhibition .
- Key Considerations : Validate scalability with bioreactor trials and compare yields using ANOVA to identify critical parameters.
Data Analysis and Contradictions
Q. How should researchers interpret conflicting reports on this compound’s antioxidant activity?
- Methodological Answer : Standardize assay conditions (e.g., ROS detection via DCFH-DA in uniform cell lines) and control for purity. Meta-analysis of existing studies may reveal dose-dependent or matrix-specific effects (e.g., plasma vs. tissue) .
- Contradiction Resolution : Replicate studies using certified reference materials and report results with 95% confidence intervals.
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
